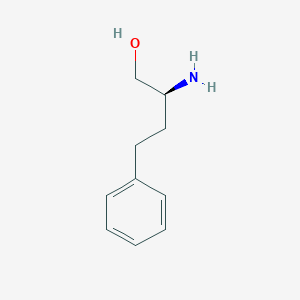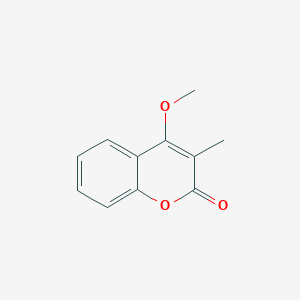
(2S)-2-amino-4-phenyl-1-butanol
Vue d'ensemble
Description
“(2S)-2-amino-4-phenyl-1-butanol” is a chemical compound with the molecular formula C10H15NO . It is also known by other names such as Benzenebutanol, β-amino-, (βS)-, and homophenylalaninol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a butanol backbone with an amino group at the second carbon and a phenyl group at the fourth carbon . The molecular weight of the compound is 165.23 g/mol .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 165.23 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Applications De Recherche Scientifique
Synthesis and Structural Applications
- (2S,3S)-N-Cbz-3-amino-1-chloro-4-phenyl-2-butanol, a derivative of (2S)-2-amino-4-phenyl-1-butanol, is an important intermediate in synthesizing HIV protease inhibitors (Zhang Guan-yong, 2006).
NMR Applications
- The derivatives (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, structurally similar to this compound, are synthesized for sensitive applications in 19F NMR (Caitlin M. Tressler, Neal J. Zondlo, 2014).
Molecular Dynamics and Properties
- Isomers like 1-phenyl-2-butanol and 2-phenyl-1-butanol, similar to this compound, are studied using molecular dynamics, highlighting their structural and dynamical properties (S. Kołodziej et al., 2020).
Corrosion Inhibition
- Phenyl aldehyde layers functionalized with 2-amino-1-butanol exhibit significant anticorrosion properties, suggesting potential applications for this compound in similar contexts (Ana Chira, B. Bucur, G. Radu, 2021).
Biotechnology and Microbial Engineering
- In biotechnology, derivatives like 1-butanol and 1-propanol, structurally related to this compound, are produced using microbial engineering, indicating potential biotechnological applications (C. Shen, J. Liao, 2008).
Chirality and Hydrogen Bonding Studies
- The chirality of compounds like (±)2-naphthyl-1-ethanol and (±)2-amino-1-butanol, similar to this compound, is studied for their roles in inter and intramolecular hydrogen bonding (N. Seurre et al., 2004).
Propriétés
IUPAC Name |
(2S)-2-amino-4-phenylbutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c11-10(8-12)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAOVQMCZKLAKJ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,4S,5R,6S)-5-benzoyloxy-3,4-dihydroxy-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B3256393.png)



![Acetamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B3256407.png)





![1H-Imidazole, 1-[(4-chlorophenyl)diphenylmethyl]-, hydrochloride (1:1)](/img/structure/B3256451.png)

![6-Methyl-2-phenylbenzo[b]thiophene](/img/structure/B3256458.png)
